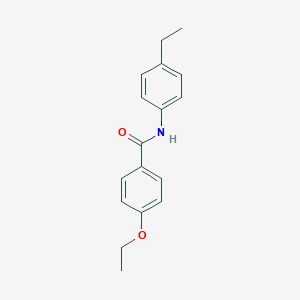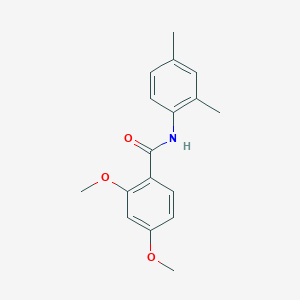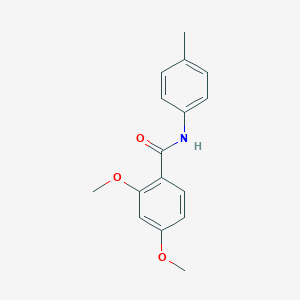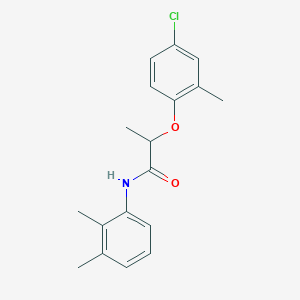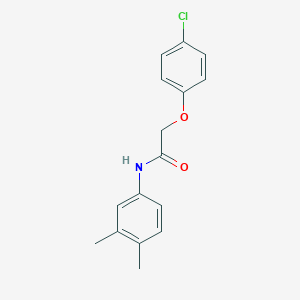
2-(4-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide, commonly known as dicamba, is a selective herbicide widely used in agriculture for controlling broadleaf weeds. It was first introduced in the 1960s and has been used extensively ever since. Dicamba is a member of the benzoic acid family, and its chemical formula is C14H12ClNO2.
Mecanismo De Acción
Dicamba works by disrupting the plant's growth hormones, causing uncontrolled growth and eventual death. It mimics the action of the natural plant hormone auxin and causes the plant to grow abnormally. This leads to the death of the plant, as it is unable to carry out essential functions.
Biochemical and Physiological Effects:
Dicamba has been shown to have several biochemical and physiological effects on plants. It causes the accumulation of reactive oxygen species (ROS) in the plant cells, leading to oxidative stress. This, in turn, leads to the disruption of the plant's cellular processes, eventually leading to its death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba is widely used in laboratory experiments to study the effects of herbicides on plants. It is relatively easy to use and has a broad spectrum of activity against different types of weeds. However, it is important to note that dicamba is a potent herbicide and can have adverse effects on non-target plants if not used properly.
Direcciones Futuras
There are several areas of research that can be explored in the future regarding dicamba. One such area is the development of dicamba-resistant crops, which can help reduce the use of other herbicides. Another area of research is the development of new formulations of dicamba that are more effective and less toxic. Additionally, the effects of dicamba on the environment and non-target organisms can be further studied to ensure its safe use.
Conclusion:
In conclusion, dicamba is a potent herbicide widely used in agriculture to control broadleaf weeds. It works by disrupting the plant's growth hormones, leading to its eventual death. Dicamba has several advantages and limitations for laboratory experiments and can be used to study the effects of herbicides on plants. Future research can focus on developing dicamba-resistant crops, new formulations of dicamba, and studying its effects on non-target organisms and the environment.
Métodos De Síntesis
Dicamba can be synthesized using different methods. One of the most common methods is the reaction between 2-chlorophenol and 3,4-dimethyl aniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain dicamba.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its herbicidal properties. It is used to control weeds in various crops, including soybeans, cotton, and corn. Dicamba can be applied in different forms, such as sprays, granules, and liquids. It is known to be effective against a wide range of broadleaf weeds, including pigweed, waterhemp, and lambsquarters.
Propiedades
Fórmula molecular |
C16H16ClNO2 |
|---|---|
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,18,19) |
Clave InChI |
VFZXILVVKWAHLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





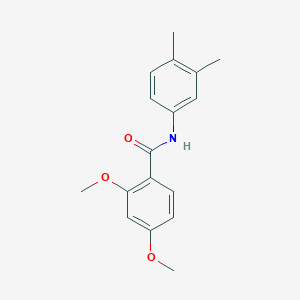
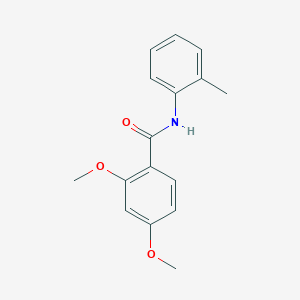


![Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)
